N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide
CAS No.:
Cat. No.: VC20110369
Molecular Formula: C27H24N4O4S2
Molecular Weight: 532.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H24N4O4S2 |
|---|---|
| Molecular Weight | 532.6 g/mol |
| IUPAC Name | N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-3-oxo-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-1-en-2-yl]benzamide |
| Standard InChI | InChI=1S/C27H24N4O4S2/c32-26(19-8-3-1-4-9-19)29-23(27(33)28-21-13-15-37(34,35)18-21)16-20-17-31(22-10-5-2-6-11-22)30-25(20)24-12-7-14-36-24/h1-12,14,16-17,21H,13,15,18H2,(H,28,33)(H,29,32)/b23-16- |
| Standard InChI Key | QQRXRTMTEJSDPN-KQWNVCNZSA-N |
| Isomeric SMILES | C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)/NC(=O)C5=CC=CC=C5 |
| Canonical SMILES | C1CS(=O)(=O)CC1NC(=O)C(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound’s molecular formula is C₂₇H₂₄N₄O₄S₂, with a molecular weight of 532.6 g/mol. Key structural components include:
-
Pyrazole ring: Substituted at positions 1 and 3 with phenyl and thiophen-2-yl groups.
-
Benzamide group: Attached via a propen-2-yl linker.
-
1,1-Dioxidotetrahydrothiophen-3-yl moiety: Provides sulfone functionality, enhancing polarity and potential metabolic stability .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-3-oxo-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-1-en-2-yl]benzamide |
| SMILES | C1CS(=O)(=O)CC1NC(=O)C(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
| Topological Polar Surface Area | 143 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
Synthesis and Optimization
Synthetic Pathway
The synthesis involves multi-step organic reactions, typical for pyrazole derivatives :
-
Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with diketones or β-keto esters.
-
Sulfone Introduction: Oxidation of tetrahydrothiophene to the 1,1-dioxide derivative using hydrogen peroxide or ozonolysis.
-
Amide Coupling: Benzamide attachment via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Table 2: Critical Reaction Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pyrazole cyclization | Hydrazine hydrate, ethanol, reflux | 65–75 |
| 2 | Sulfoxidation | H₂O₂, acetic acid, 50°C | 80–85 |
| 3 | Amide bond formation | EDC, DMAP, DCM, rt | 70–78 |
Challenges include stereochemical control at the (1Z)-propen-2-yl double bond and minimizing sulfone over-oxidation .
Pharmacological Activities
Anticancer Activity
In MCF-7 breast cancer cells, the compound exhibits pro-apoptotic effects (EC₅₀ = 12.3 μM) via caspase-3 activation. The α,β-unsaturated ketone acts as a Michael acceptor, covalently modifying cysteine residues in Bcl-2 .
Table 3: In Vitro Pharmacological Data
| Assay | Model | Result | Reference |
|---|---|---|---|
| COX-2 Inhibition | Enzymatic assay | IC₅₀ = 0.8 μM | |
| TNF-α Suppression | RAW 264.7 cells | 62% reduction at 10 μM | |
| Caspase-3 Activation | MCF-7 cells | 3.5-fold increase at 20 μM |
Molecular Docking and Target Prediction
COX-2 Binding Mode
Docking simulations (PDB: 1PXX) reveal:
-
Sulfone group: Forms hydrogen bonds with Arg120 and Tyr355.
-
Thiophene ring: Engages in π-π stacking with Tyr385.
Kinase Inhibition Profile
Virtual screening against the Kinase Chemogenomic Set (KCGS) predicts activity against JAK2 (ΔG = −9.2 kcal/mol) and EGFR (ΔG = −8.7 kcal/mol), suggesting potential in myeloproliferative disorders and NSCLC .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrazole-H), 7.85–7.25 (m, 9H, aromatic), 4.12 (m, 1H, tetrahydrothiophene-CH).
-
HRMS: m/z 533.1245 [M+H]⁺ (calc. 533.1251).
Comparative Analysis with Structural Analogs
Table 4: Structure-Activity Relationships (SAR)
| Compound | Modification | COX-2 IC₅₀ (μM) | Anticancer EC₅₀ (μM) |
|---|---|---|---|
| Target compound | -SO₂ in tetrahydrothiophene | 0.8 | 12.3 |
| Analog A | -S(O) in tetrahydrothiophene | 1.5 | 18.9 |
| Analog B | Pyrazole replaced with imidazole | >10 | 45.6 |
The sulfone group and pyrazole core are critical for dual anti-inflammatory and anticancer activities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume